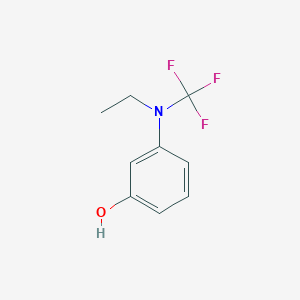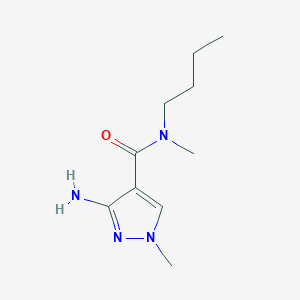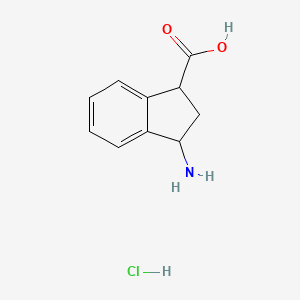![molecular formula C12H23N3O B11732713 (3-ethoxypropyl)[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732713.png)
(3-ethoxypropyl)[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-ethoxypropyl)[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound characterized by its unique structure, which includes an ethoxypropyl group and a pyrazolylmethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxypropyl)[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common method involves the alkylation of 1-ethyl-4-methyl-1H-pyrazole with 3-chloropropyl ethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as palladium or nickel complexes may be employed to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
(3-ethoxypropyl)[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-ethoxypropyl)[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (3-ethoxypropyl)[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
(3-ethoxypropyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine: Lacks the methyl group on the pyrazole ring.
(3-ethoxypropyl)[(1-methyl-4-methyl-1H-pyrazol-5-yl)methyl]amine: Has a different alkyl substitution pattern on the pyrazole ring.
Uniqueness
(3-ethoxypropyl)[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C12H23N3O |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
3-ethoxy-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H23N3O/c1-4-15-12(11(3)9-14-15)10-13-7-6-8-16-5-2/h9,13H,4-8,10H2,1-3H3 |
InChIキー |
JJSPNHFKYVIRCB-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)C)CNCCCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732634.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732641.png)
![4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11732649.png)

![2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11732654.png)
![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11732664.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11732676.png)
![2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11732691.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11732693.png)

![(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732696.png)
![1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732703.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732709.png)
